![molecular formula C21H26N2O2 B12449964 4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE is a compound that features a pyrrolidine ring, a phenyl group, and a sec-butoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their function. The phenyl and sec-butoxybenzamide groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups can exhibit similar chemical properties.
Uniqueness
N-[2-(PYRROLIDIN-1-YL)PHENYL]-4-(SEC-BUTOXY)BENZAMIDE is unique due to the combination of its pyrrolidine ring, phenyl group, and sec-butoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-3-16(2)25-18-12-10-17(11-13-18)21(24)22-19-8-4-5-9-20(19)23-14-6-7-15-23/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,22,24) |
InChI Key |
XHPSUQYESSBGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


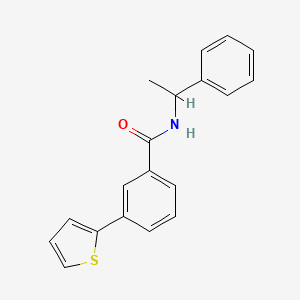
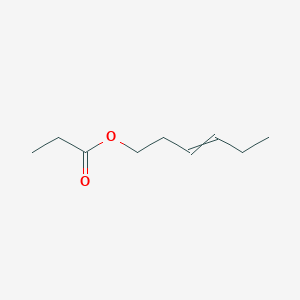
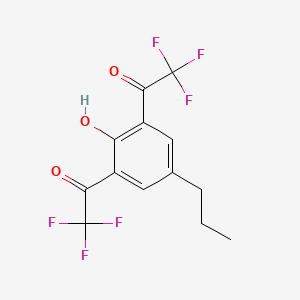
![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)
![[1-(3,5-Difluorophenyl)cyclohexyl]methanamine](/img/structure/B12449913.png)
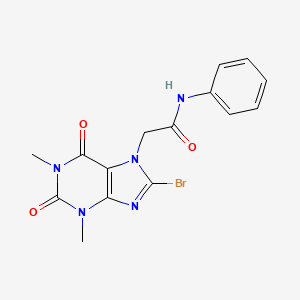
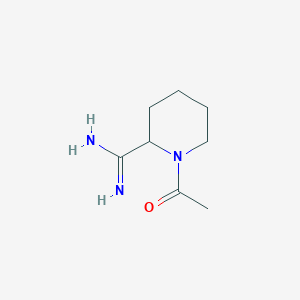
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B12449932.png)
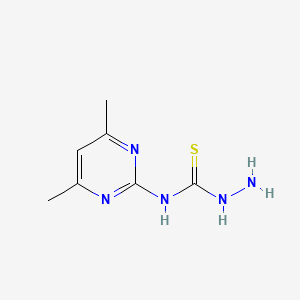
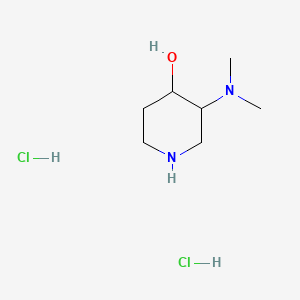
![4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B12449940.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
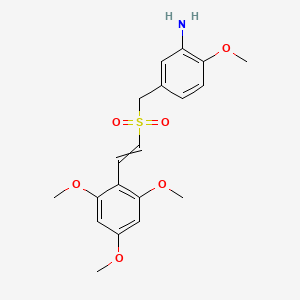
![Methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B12449966.png)
